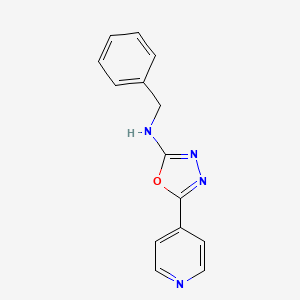
1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a chloro-substituted indole ring, a phenylsulfonyl group, and a pyridinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro, phenylsulfonyl, and pyridinyl groups through a series of substitution and coupling reactions. Key reagents often include chlorinating agents, sulfonyl chlorides, and pyridine derivatives. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis or batch processing. These methods are designed to ensure consistent quality and efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to meet the demands of large-scale production.
化学反应分析
Types of Reactions
3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro, phenylsulfonyl, and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
科学研究应用
3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-chloro-1-(phenylsulfonyl)-2-(pyridin-3-yl)-1H-indole
- 3-chloro-1-(phenylsulfonyl)-2-(pyridin-4-yl)-1H-indole
- 3-chloro-1-(phenylsulfonyl)-2-(quinolin-2-yl)-1H-indole
Uniqueness
Compared to similar compounds, 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct binding affinities, selectivity, and overall efficacy in various applications.
属性
CAS 编号 |
88207-54-9 |
|---|---|
分子式 |
C19H13ClN2O2S |
分子量 |
368.8 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-3-chloro-2-pyridin-2-ylindole |
InChI |
InChI=1S/C19H13ClN2O2S/c20-18-15-10-4-5-12-17(15)22(19(18)16-11-6-7-13-21-16)25(23,24)14-8-2-1-3-9-14/h1-13H |
InChI 键 |
DPNRORYQAUOIJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


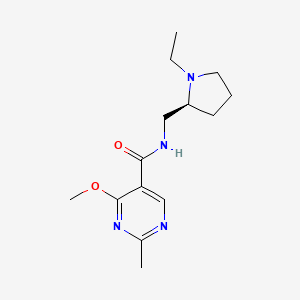
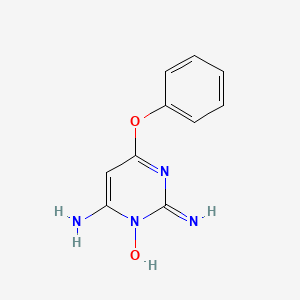


![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
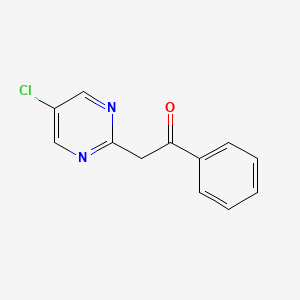
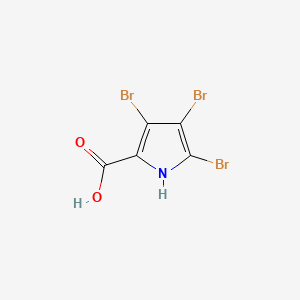

![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)
